Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine with potent immunomodulatory and adjuvant properties. [, , , , , ] It is classified as an immunomodulator due to its ability to enhance various immune responses, including lymphocyte blastogenesis, neutrophil function, and antibody production. [, , , , ] Avridine is primarily used in preclinical research to investigate immune responses, enhance vaccine efficacy, and study the pathogenesis of autoimmune diseases, particularly arthritis. [, , , , , , , , , ]
Chemical Reactions Analysis
Enhancement of antigen presentation: Avridine may enhance the presentation of antigens to immune cells, leading to a stronger immune response. []
Stimulation of cytokine production: It may stimulate the production of cytokines, signaling molecules that regulate immune responses. []
Activation of immune cells: Avridine has been shown to activate lymphocytes and neutrophils, enhancing their ability to fight infections and participate in immune responses. []
Modulation of T cell responses: Studies in arthritis models suggest Avridine might influence T cell activation and differentiation, contributing to its effects on autoimmune responses. []
Applications
Vaccine Adjuvant:
Avridine significantly enhances the immunogenicity of various antigens, including those from Newcastle disease virus, avian influenza virus, infectious coryza, and rabies virus. [, , , , ] This enhanced immunogenicity translates to higher antibody titers, improved protection against disease challenge, and potentially longer-lasting immunity. [, , ]
Avridine shows efficacy when administered via various routes, including intramuscular, intranasal, and oral routes. [, , , , ] This versatility makes it a promising adjuvant for developing vaccines for different species and applications.
When incorporated into liposomes, Avridine's adjuvant activity is further enhanced, demonstrating its potential for targeted delivery and improved efficacy. [, , , ]
Induction and Study of Arthritis:
Avridine effectively induces arthritis in rats, serving as a valuable model for studying the pathogenesis of rheumatoid arthritis. [, , , , , , ]
The avridine-induced arthritis model closely resembles human rheumatoid arthritis in its clinical presentation, histopathology, and chronic, progressive nature. [, , ]
This model allows researchers to investigate the role of genetic factors, immune cells, and inflammatory mediators in arthritis development and progression. [, , ]
Immunomodulation in Infectious Diseases:
Avridine has demonstrated protective effects against viral infections, such as herpes simplex virus, in preclinical studies. [, ] It may achieve this protection by enhancing both innate and adaptive immune responses. [, ]
Research suggests Avridine can modulate the immune response to rabies virus, potentially improving the efficacy of rabies vaccines. [, ]
Future Directions
Elucidating its mechanism of action: A deeper understanding of how Avridine interacts with the immune system is crucial for optimizing its use as an adjuvant and exploring its therapeutic potential. [, ]
Developing novel delivery systems: Optimizing the formulation and delivery of Avridine, such as through nanoparticles or targeted delivery systems, could further enhance its efficacy and reduce potential side effects. [, ]
Investigating its therapeutic potential: While primarily used as a research tool, Avridine's immunomodulatory properties warrant further investigation for potential therapeutic applications, such as in cancer immunotherapy or treatment of autoimmune diseases. [, , ]
Exploring its use in combination therapies: Combining Avridine with other immunomodulators or therapeutic agents could lead to synergistic effects and improved disease outcomes. []
Related Compounds
Aluminum Hydroxide
Relevance: Aluminum hydroxide was used as a comparator adjuvant in several studies investigating Avridine's efficacy. For example, one study found that while both aluminum hydroxide and Avridine adjuvanted rabies vaccines elicited protective antibody titers in cattle, the Avridine-containing vaccine induced higher antibody levels that persisted longer after booster vaccinations.
Pasteurella multocida Lipopolysaccharide (LPS)
Relevance: In a study evaluating the efficacy of germling vaccines against Aspergillus fumigatus in turkey poults, Pasteurella multocida LPS was included as a comparator adjuvant alongside Avridine. The study found that both LPS and Avridine enhanced the protective effect of the vaccine, although LPS appeared more effective in reducing fungal burden and lung lesions.
N-Acetylmuramyl-L-Alanyl-D-Isoglutamine (MDP)
Relevance: MDP was used as a comparator adjuvant alongside Avridine in the same study evaluating germling vaccines against Aspergillus fumigatus in turkey poults. Similar to LPS, MDP also enhanced the vaccine's efficacy.
Dimethyldioctadecylammoniumbromide (DDA)
Relevance: DDA was investigated as a potential adjuvant for gonococcal protein I (PI) vaccines, similar to Avridine. In this study, both DDA and Avridine were incorporated into liposomes containing PI. Both adjuvants enhanced the immunogenicity of PI compared to liposomes without adjuvants, although the study noted that AlPO4-adsorbed PI complexes elicited the highest antibody response after two injections.
Tridecyl N-Acetylmuramyl-L-Alanyl-D-Isoglutamate
Relevance: Similar to Avridine and DDA, this MDP derivative was incorporated into liposomes containing PI to evaluate its adjuvant potential in gonococcal vaccines. The study found that this compound, despite being structurally similar to MDP, did not significantly enhance the immunogenicity of PI compared to liposomes without adjuvants. This highlights the importance of structural features in determining adjuvant activity, even within closely related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain. BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
BCI-121 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It inhibits histone H3 lysine 4 (H3K4) di- and trimethylation in HT-29 cell lysates when used at a concentration of 100 µM. BCI-121 (100 µM) inhibits proliferation in a panel of colorectal, lung, pancreatic, prostate, and ovarian cancer cell lines in an SMYD3 expression-dependent manner. It induces cell cycle arrest at the S phase and decreases global H5K4 methylation and H3K4 dimethylation in HT-29 cells in a concentration-dependent manner. Intratumoral injection of BCI-121 (20 µM) reduces tumor volume in an MHCC97H hepatocellular carcinoma (HCC) mouse xenograft model. Novel SMYD3 inhibitor, impairing cancer cell growth BCI-121 is an SMYD3 inhibitor. It acts by impairing cancer cell growth.
BDF 9148 is a Na(+)-channel modulator as well as a congener of DPI 201-106, and was found to increase the contractile force of guinea-pig atria and papillary muscles.
BDA-366 is a BCL2-BH4 antagonist. BDA-366 suppresses human myeloma growth. BDA-366 induces robust apoptosis in MM cell lines and primary MM cells by inducing BCL2 conformational change. Delivery of BDA-366 substantially suppressed the growth of human MM xenografts in NOD-scid/IL2Rγnull mice, without significant cytotoxic effects on normal hematopoietic cells or body weight. Thus, BDA-366 functions as a novel BH4-based BCL2 inhibitor and offers an entirely new tool for MM therapy.